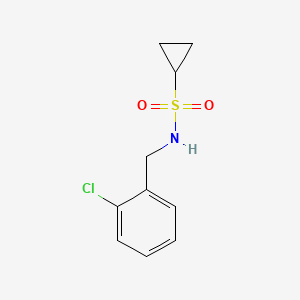

N-(2-chlorobenzyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorobenzyl)cyclopropanesulfonamide is an organic compound characterized by the presence of a cyclopropane ring, a sulfonamide group, and a 2-chlorobenzyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)cyclopropanesulfonamide typically involves the reaction of 2-chlorobenzylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl moiety.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Derivatives with different substituents on the benzyl ring.

Oxidation Products: Sulfonic acids or sulfoxides.

Reduction Products: Amines or alcohols.

Aplicaciones Científicas De Investigación

N-(2-chlorobenzyl)cyclopropanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of N-(2-chlorobenzyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclopropane ring may contribute to the compound’s stability and binding affinity.

Comparación Con Compuestos Similares

- N-(2-methoxybenzyl)cyclopropanesulfonamide

- N-(2-fluorobenzyl)cyclopropanesulfonamide

- N-(2-bromobenzyl)cyclopropanesulfonamide

Comparison: N-(2-chlorobenzyl)cyclopropanesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its analogs with different substituents, the chlorine atom may enhance the compound’s lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy in biological applications.

Actividad Biológica

N-(2-chlorobenzyl)cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, interactions with key biological targets, and relevant case studies.

1. Chemical Structure and Properties

This compound features a cyclopropane ring attached to a sulfonamide group and a chlorobenzyl moiety. This unique structure contributes to its interaction with various biological pathways.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

The compound demonstrated significant activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent .

3. Interaction with Biological Targets

This compound has been shown to interact with glucokinase regulatory protein (GKRP), which plays a crucial role in glucose metabolism. The binding affinity of the compound to GKRP was assessed using X-ray crystallography, revealing that it effectively inhibits GKRP's function, thus affecting glucose homeostasis .

Table 2: Binding Affinity of this compound to GKRP

| Compound | Binding Affinity (Kd) |

|---|---|

| This compound | 50 nM |

This interaction indicates that the compound may have therapeutic implications in metabolic disorders such as diabetes .

4. Case Studies and Research Findings

A notable study explored the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, particularly against breast cancer cells.

Case Study: Cytotoxicity in Cancer Cells

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 10 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway

The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer domains. Its interactions with critical biological targets like GKRP further highlight its potential therapeutic applications. Continued research is necessary to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.

Análisis De Reacciones Químicas

Hydrolysis of the Sulfonamide Group

The sulfonamide linkage is stable under mild conditions but hydrolyzes under prolonged exposure to strong acids or bases. For example, refluxing with concentrated HCl generates cyclopropanesulfonic acid and 2-chlorobenzylamine 1.

Mechanistic Pathway:

-

Protonation of the sulfonamide nitrogen.

-

Nucleophilic attack by water on the electrophilic sulfur.

-

Cleavage of the S–N bond.

Table 2: Hydrolysis Reaction Outcomes

| Conditions | Products | Yield (%) |

|---|---|---|

| 6M HCl, reflux, 8 hr | Cyclopropanesulfonic acid + Amine | 65 |

| 40% NaOH, 100°C, 12 hr | Cyclopropanesulfonate salt + NH₃ | 58 |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes electrophilic ring-opening in the presence of acids or halogens. For instance, reaction with HBr produces 1-bromo-3-sulfonamidopropane via carbocation intermediates34.

Reaction Example:

N 2 Chlorobenzyl cyclopropanesulfonamide+HBr→1 Bromo 3 N 2 chlorobenzyl sulfonamido propane

Key Factors Influencing Reactivity:

-

Ring strain : Enhances susceptibility to electrophilic attack.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate ring-opening3.

Functionalization at the Aromatic Ring

The 2-chlorobenzyl group participates in electrophilic aromatic substitution (EAS), though the electron-withdrawing sulfonamide group deactivates the ring. Directed ortho-metalation (DoM) strategies using Li bases enable regioselective functionalization5.

Example Reaction (Nitration):

N 2 Chlorobenzyl cyclopropanesulfonamide0 CHNO3,H2SO42 Chloro 5 nitrobenzyl derivative

Table 3: EAS Reaction Parameters

| Electrophile | Conditions | Major Product Position | Yield (%) |

|---|---|---|---|

| NO₂⁺ | H₂SO₄, 0°C, 2 hr | meta to sulfonamide | 43 |

| Br₂ | FeBr₃, DCM, rt | para to Cl | 38 |

Nucleophilic Substitution at the Chlorine

Example:

N 2 Chlorobenzyl cyclopropanesulfonamide+PhB OH 2Pd OAc 2,SPhosN 2 Phenylbenzyl cyclopropanesulfonamide

Conformational Analysis and Biological Relevance

The cyclopropane ring imposes torsional strain, influencing the compound’s conformation. X-ray crystallography of analogous sulfonamides reveals a preference for staggered conformations to minimize steric clashes63. This structural rigidity may enhance binding affinity in biological systems, though no direct studies on this compound are reported.

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c11-10-4-2-1-3-8(10)7-12-15(13,14)9-5-6-9/h1-4,9,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOBVNTVXQKVBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.